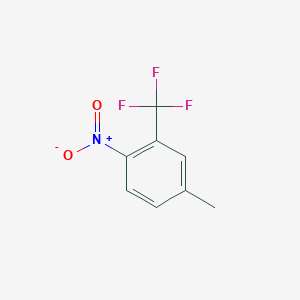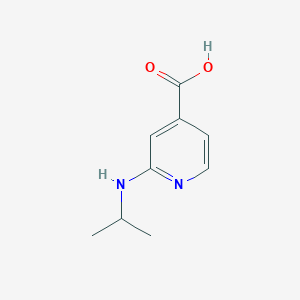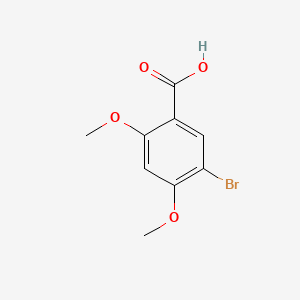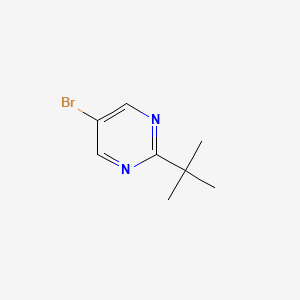
1-Acenaphthenamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Acenaphthenamine hydrochloride is a chemical compound that is expected to be formed by the Leuckart reaction of 1-acenaphthenone with formamide. However, research has shown that instead of forming 1-acenaphthenamine, the reaction yields 1,1′-biacenaphthenyliden-2-one, along with other nitrogen-containing compounds such as acenaphtho[1,2-d]pyrimidine and diacenaphtho[1,2-b:1′,2′-d]pyridine under certain conditions .
Synthesis Analysis
The synthesis of 1-acenaphthenamine hydrochloride is not directly reported, but related compounds have been synthesized through various reactions. For instance, the Leuckart reaction of 1-acenaphthenone was expected to yield 1-acenaphthenamine but resulted in the formation of 1,1′-biacenaphthenyliden-2-one and other nitrogen-containing compounds when formic acid was added . Additionally, an eco-compatible synthesis method using thiamine hydrochloride as a catalyst in an aqueous medium has been developed for the synthesis of spiro[acenaphthylene-1,2′[1,3]-thiazolidine]-2,4′(1H)-diones, which involves the formation of two C–N bonds and one C–S bond .
Molecular Structure Analysis
The molecular structure of related acenaphthene derivatives has been studied. For example, the molecular structure of 1,1′-bi(acenaphthen-1-ylidene)-2,2′-dione, a potential building block for the synthesis of fullerene fragments, has been investigated by X-ray crystallography and semi-empirical calculations, revealing an essentially planar E-configuration . Similarly, the molecular structures of 1,2-bis[(trimethylsilyl)imino]acenaphthene and its lithium derivatives have been established by X-ray diffraction .
Chemical Reactions Analysis
The chemical reactivity of acenaphthene derivatives has been explored in various studies. For instance, acenaphthene and acenaphthylene have been subjected to ozonation, leading to a variety of products depending on the solvent system used . The reactions of hydroxyl radicals and ozone with acenaphthene and acenaphthylene have also been studied, identifying major products such as a 10 carbon ring-opened product and a dialdehyde . Furthermore, the ene double bond of the ene-dione moiety in 1,1′-bi(acenaphthen-1-ylidene)-2,2′-dione has shown a propensity toward [4+2]-cycloadditions .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 1-acenaphthenamine hydrochloride are not detailed in the provided papers, related compounds exhibit interesting characteristics. For example, the solid-state structures of compounds such as 1,2-bis[(trimethylsilyl)imino]acenaphthene and its lithium derivatives have been characterized by elemental analysis, IR spectroscopy, and NMR spectroscopy . The kinetic resolution of 1-acenaphthenol and 1-acetoxynaphthene through lipase-catalyzed acylation and hydrolysis has been explored, highlighting the enantioselective potential of acenaphthene derivatives .
Wissenschaftliche Forschungsanwendungen
-
Leuckart Reaction of 1-Acenaphthenone
- Application Summary : The Leuckart reaction is a method used in organic chemistry to synthesize amines from carbonyl compounds using formic acid or formamide. In the reaction between formamide and 1-acenaphthenone, 1,1′-biacenaphthenyliden-2-one was obtained instead of 1-acenaphthenamine which is expected to be formed by the Leuckart reaction .
- Method of Application : The reaction was carried out using formamide and 1-acenaphthenone .
- Results : The reaction resulted in the formation of 1,1′-biacenaphthenyliden-2-one instead of the expected 1-acenaphthenamine .
-
Effects of 1-Aminoethoxyvinylglycine Hydrochloride on Preharvest Fruit Drop
- Application Summary : The study investigated the effects of time and rate of 1-aminoethoxyvinylglycine hydrochloride (AVG or Aviglycine HCl or ReTain) application on fruit retention and quality in ‘Hi Early Delicious’ and ‘Law Rome Beauty’ apples .
- Method of Application : AVG was applied at different times and rates to the apple trees .
- Results : The application of AVG increased fruit retention and reduced ethylene evolution .
Safety And Hazards
Safety measures for handling 1-Acenaphthenamine hydrochloride include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Eigenschaften
IUPAC Name |
1,2-dihydroacenaphthylen-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N.ClH/c13-11-7-9-5-1-3-8-4-2-6-10(11)12(8)9;/h1-6,11H,7,13H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPIABGRPUYYFBX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC3=C2C1=CC=C3)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acenaphthenamine hydrochloride | |
CAS RN |
5668-66-6 |
Source


|
| Record name | 5668-66-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31684 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(2-Methylimidazo[1,2-a]pyrimidin-3-yl)ethanone](/img/structure/B1338270.png)
![4-[(Difluoromethyl)sulfanyl]benzoic acid](/img/structure/B1338276.png)








